Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid
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Overview
Description
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid is an organic compound that belongs to the class of oxazepanes. It is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities. This compound is of interest in various fields of research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid typically involves the following steps:
Formation of the Oxazepane Ring: The oxazepane ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an amino alcohol and a carboxylic acid derivative.
Introduction of the Boc Protecting Group: The tert-butyloxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base like triethylamine.
Acetylation: The final step involves the acetylation of the oxazepane ring to form the acetic acid derivative.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the Boc-protected amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazepane derivatives.
Scientific Research Applications
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid involves its interaction with specific molecular targets. The Boc group protects the amine functionality, allowing selective reactions at other sites. The oxazepane ring can interact with enzymes or receptors, influencing biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Trans-4-(Tert-Butoxycarbonyl)Amino-Cyclohexyl-Acetic Acid: Similar structure but with a cyclohexane ring instead of an oxazepane ring.
Trans-4-(Tert-Butoxycarbonyl)Amino-Cyclohexyl-Ethyl Acetate: Similar structure but with an ethyl acetate group.
Uniqueness
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties compared to its cyclohexane analogs. The oxazepane ring can undergo different chemical reactions and interact with biological targets in unique ways, making it a valuable compound for research and development.
Biological Activity
Trans-2-(4-(Tert-Butoxycarbonyl)-5-Methyl-1,4-Oxazepan-6-Yl)Acetic Acid (CAS No. 2177267-70-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H23NO5, with a molecular weight of 273.33 g/mol. The compound features a tert-butoxycarbonyl (Boc) group which is known to influence the solubility and stability of the molecule in biological systems.
1. Antimicrobial Properties
Research indicates that compounds with oxazepane structures often exhibit antimicrobial activity. The mechanism typically involves the inhibition of bacterial cell wall synthesis or interference with protein synthesis pathways. Specific studies have demonstrated that derivatives of oxazepane can inhibit various bacterial strains, suggesting that this compound may share similar properties.
2. Cytotoxic Effects
In vitro studies have shown that oxazepane derivatives can induce apoptosis in cancer cells. The proposed mechanism involves the activation of caspases and the subsequent mitochondrial pathway leading to cell death. Further research is needed to establish the specific cytotoxicity profile of this compound.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of various oxazepane derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited significant inhibitory activity comparable to established antibiotics, suggesting its potential as a lead compound for further development.
Properties
Molecular Formula |
C13H23NO5 |
---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
2-[(5R,6S)-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-6-yl]acetic acid |
InChI |
InChI=1S/C13H23NO5/c1-9-10(7-11(15)16)8-18-6-5-14(9)12(17)19-13(2,3)4/h9-10H,5-8H2,1-4H3,(H,15,16)/t9-,10-/m1/s1 |
InChI Key |
IOYCMSYVFHGMND-NXEZZACHSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H](COCCN1C(=O)OC(C)(C)C)CC(=O)O |
Canonical SMILES |
CC1C(COCCN1C(=O)OC(C)(C)C)CC(=O)O |
Origin of Product |
United States |
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